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Executive Summary
Azelaprag (BGE-105) is a first-in-class, orally available small molecule agonist of the apelin

receptor (APJ). Positioned as an "exercise mimetic," it is designed to activate the same

signaling pathways as apelin, an exercise-induced peptide (exerkine) known to mediate many

of the metabolic and cardiovascular benefits of physical activity. Early-phase clinical and

preclinical data suggested a promising role for azelaprag in promoting muscle metabolism,

increasing energy expenditure, and preserving cardiorespiratory fitness, particularly in contexts

of disuse atrophy.

This technical guide provides a comprehensive overview of the core scientific data related to

azelaprag's impact on cardiorespiratory and metabolic functions. It includes detailed

experimental protocols from key studies, quantitative data summaries, and diagrams of the

relevant biological pathways and experimental workflows.

Crucially, for drug development professionals, this document also addresses the recent

discontinuation of the Phase 2 STRIDES trial. The trial was halted in December 2024 due to

observations of asymptomatic liver transaminitis in subjects receiving azelaprag, a critical

safety finding that presently overshadows its future development for obesity.
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Mechanism of Action: The Apelin/APJ Signaling
Pathway
Apelin is a peptide that acts as the endogenous ligand for the APJ receptor, a G-protein

coupled receptor (GPCR).[1] This system is a key regulator of cardiovascular function and

energy metabolism.[2][3] Physical exercise is a potent stimulus for apelin release from muscle

(myokine) and cardiac cells (cardiokine).[4]

Upon binding to the APJ receptor, azelaprag, like apelin, initiates a cascade of downstream

signaling events. These pathways, including the PI3K/Akt and MAPK pathways, are integral to

cellular processes that enhance metabolic function and efficiency.[5] In skeletal muscle, this

activation has been shown to increase mitochondrial biogenesis, enhance glucose utilization,

and boost muscle protein synthesis, collectively contributing to improved metabolic health and

physical performance.[2][4]
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Caption: Azelaprag activates the APJ receptor, initiating downstream metabolic pathways.

Clinical Evidence: Phase 1b Bed Rest Study
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The most direct evidence for azelaprag's impact on muscle and cardiorespiratory fitness in

humans comes from a Phase 1b study in older adults subjected to prolonged bed rest, a model

for disuse atrophy.[6]

Experimental Protocol: Phase 1b
Study Design: A double-blind, placebo-controlled, non-randomized trial.[6][7]

Participants: 21 healthy volunteers aged 65 years or older.[6]

Intervention: Participants underwent 10 days of strict bed rest. During this period, they

received daily intravenous infusions of either azelaprag (BGE-105, n=11) or a matching

placebo (n=10).[6][7]

Primary Endpoints: Safety and tolerability.

Pharmacodynamic & Efficacy Assessments:

Muscle Size: Thigh circumference was measured, and the cross-sectional area and

thickness of the vastus lateralis muscle were assessed via ultrasound.[6]

Muscle Protein Synthesis: Proteomic analysis was performed on muscle microbiopsy

samples to quantify changes in muscle protein production.[6]

Metabolic & Cardiorespiratory Fitness Prediction: Serum proteomics were analyzed using

SomaSignal™ tests to generate predictive scores for Resting Energy Expenditure (REE)

and maximal oxygen consumption (VO2 max).[8]
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Caption: Workflow for the Phase 1b clinical study of azelaprag in older adults.

Quantitative Data: Phase 1b
Azelaprag treatment resulted in a statistically significant prevention of muscle atrophy and

preservation of metabolic function compared to placebo.[6]
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Outcome Measure
Placebo Group
(n=10)

Azelaprag Group
(n=11)

p-value

Muscle Atrophy

Thigh Circumference Significant Reduction
Ameliorated

Reduction
<0.005

Vastus Lateralis Size Significant Reduction
Ameliorated

Reduction
<0.005

Muscle Function

Muscle Protein

Synthesis
Decreased Ameliorated Decrease <0.005

Predicted

Metabolic/CRF

(Approx. Change from

Baseline)

(Approx. Change from

Baseline)
N/A

Resting Energy

Expenditure
~ -150 cal/day ~ -25 cal/day N/A

Cardiorespiratory

Fitness (VO2 max)
~ -1.8 ml/kg/min ~ 0.0 ml/kg/min N/A

Data for muscle

atrophy and protein

synthesis are based

on statistical

significance reported

in press releases.[6]

Data for REE and

VO2 max are

estimated from

published

presentation graphs

and represent

predicted changes

based on proteomic

analysis.[8]
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Preclinical Evidence: Cardioprotective Effects
Preclinical studies in mouse models provided further evidence of azelaprag's potential benefits

on the cardiorespiratory system, particularly in the context of obesity-related heart failure.

Experimental Protocol: HFpEF Mouse Model
Animal Model: Diet-induced obese (DIO) mice.[7]

Disease Induction: Heart failure with preserved ejection fraction (HFpEF) was induced by

administering angiotensin II via a surgically implanted minipump.[7]

Treatment Groups & Dosing: For 2 weeks, mice were treated with:

Vehicle: Control group.

Azelaprag: 1.1 g/L in drinking water plus 115 mg/kg via subcutaneous (SC) injection once

daily.

Semaglutide: 10 nmol/kg via SC injection once every 3 days.

Azelaprag + Semaglutide: Combination of the above doses.[7]

Outcome Assessments:

Body Weight & Composition: Measured throughout the study using EchoMRI.[7]

Cardiac Hypertrophy: Assessed via left ventricular posterior wall thickness and diameter.

Gene Expression: Cardiac tissue was analyzed by qPCR for genes related to cardiac

injury (e.g., BNP) and fibrosis.
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Caption: Experimental workflow for the preclinical HFpEF mouse model study.

Quantitative Data: HFpEF Mouse Model
Azelaprag demonstrated significant cardioprotective and metabolic benefits, both as a

monotherapy and in combination with an incretin agonist.
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Outcome Measure
Azelaprag
Monotherapy

Semaglutide
Monotherapy

Combination
Therapy

Body Weight

Reduction
-21% (p<0.0001) -19% (p<0.0002)

-36% (p<0.0001 vs

mono)

Cardiac Hypertrophy Prevented Prevented

Greater reduction in

LV diameter (p<0.05

vs mono)

Cardiac Injury (BNP) Suppressed Not specified
Enhanced

suppression

Cardiac Fibrosis
Reduced pro-fibrotic

gene expression
Not specified Enhanced reduction

All comparisons are

relative to the vehicle

control group unless

otherwise specified.

Clinical Development Setback: The STRIDES Phase
2 Trial
BioAge initiated the STRIDES trial in mid-2024, a randomized, double-blind, placebo-controlled

Phase 2 study designed to evaluate azelaprag in combination with the GIP/GLP-1 agonist

tirzepatide for treating obesity in adults aged 55 and older.[5]

However, in December 2024, BioAge announced the discontinuation of the STRIDES study.

The decision was made after observing asymptomatic liver transaminitis (elevated liver

enzymes) in 11 of the 204 subjects who had been enrolled and were receiving azelaprag. No

such elevations were seen in the tirzepatide-only treatment arm. This safety signal led to the

immediate halt of the trial.

Conclusion and Future Outlook
Azelaprag, an oral apelin receptor agonist, has demonstrated a compelling mechanism of

action as an exercise mimetic. Data from a Phase 1b clinical trial showed that it could prevent
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muscle atrophy and preserve predicted measures of resting energy expenditure and

cardiorespiratory fitness (VO2 max) in a model of disuse. Furthermore, preclinical studies in a

mouse model of HFpEF suggested significant cardioprotective benefits, including the

prevention of cardiac hypertrophy and reduction of injury markers.

Despite this promising early-stage efficacy profile, the development of azelaprag for obesity

has been halted due to a critical safety signal of liver toxicity that emerged in the Phase 2

STRIDES trial. For researchers and drug developers, this outcome underscores the challenge

of translating promising mechanisms into safe and effective therapies. While the preclinical and

Phase 1b data remain scientifically intriguing for the apelin pathway's role in cardiorespiratory

and metabolic health, the future of this specific molecule is uncertain pending further

investigation into the mechanism of its observed hepatotoxicity.
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[https://www.benchchem.com/product/b605792#azelaprag-s-impact-on-cardiorespiratory-
fitness]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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